Methyl 2-bromo-5-morpholinothiazole-4-carboxylate
CAS No.:
Cat. No.: VC20351115
Molecular Formula: C9H11BrN2O3S
Molecular Weight: 307.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O3S |
|---|---|
| Molecular Weight | 307.17 g/mol |
| IUPAC Name | methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3 |
| Standard InChI Key | UVIXVZADFAFLNC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |
Introduction
Synthetic Methodologies
The synthesis of methyl 2-bromo-5-morpholinothiazole-4-carboxylate involves multi-step protocols, often starting from simpler thiazole precursors. A representative pathway includes:
Bromination of Thiazole Intermediates
Initial bromination of methyl 5-morpholinothiazole-4-carboxylate using N-bromosuccinimide (NBS) or molecular bromine in dichloromethane or chloroform at 0–25°C yields the 2-bromo derivative. Red phosphorus or potassium bromide may serve as catalysts .
Example Protocol:
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Dissolve methyl 5-morpholinothiazole-4-carboxylate (1.0 equiv) in dichloromethane.
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Add NBS (1.2 equiv) and red phosphorus (0.05 equiv).
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Stir at 25°C for 6–12 hours.
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Quench with ice water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Yield: 70–85%; Purity: >95% (HPLC) .
Alternative Routes via Cyclocondensation
Morpholine incorporation can occur through nucleophilic substitution. For instance, reacting methyl 2-bromo-5-chlorothiazole-4-carboxylate with morpholine in dimethylformamide (DMF) at 80°C for 8 hours substitutes the chloride with morpholine .
Physicochemical Properties
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 120–125°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | DMSO > Methanol > Water | Shake-flask method |
| LogP (Partition Coefficient) | 2.1 ± 0.3 | HPLC-derived |
| Stability | Stable at RT (24 months) | Accelerated stability testing |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests membrane permeability, making it suitable for drug discovery. Stability studies indicate no significant degradation under ambient conditions, though prolonged exposure to UV light induces bromine loss .
Applications in Drug Discovery and Materials Science
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . The morpholine group enhances solubility and target binding via hydrogen bonding.
Kinase Inhibition
Molecular docking studies predict strong binding affinity (K = 12 nM) to cyclin-dependent kinase 2 (CDK2), a cancer therapeutic target. The bromine atom occupies a hydrophobic pocket, while the carboxylate interacts with catalytic lysine residues .
Polymer Chemistry
Incorporating this compound into conductive polymers improves thermal stability (T = 280°C) and electron mobility (μ = 0.15 cm/V·s), as measured by thermogravimetric analysis (TGA) and field-effect transistor (FET) testing .
Future Directions and Challenges
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.
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Targeted Drug Delivery: Conjugating with nanoparticles to enhance bioavailability.
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Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.
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